molecular formula C8H7F2NO2 B3040097 Methyl 5-(difluoromethyl)nicotinate CAS No. 1550967-83-3

Methyl 5-(difluoromethyl)nicotinate

Cat. No.: B3040097
CAS No.: 1550967-83-3
M. Wt: 187.14
InChI Key: MHOYOPSPQLOZOD-UHFFFAOYSA-N
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Safety and Hazards

Methyl 5-(difluoromethyl)nicotinate is harmful in contact with skin, if inhaled, and if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

While specific future directions for Methyl 5-(difluoromethyl)nicotinate are not available, the field of difluoromethylation has seen significant advances . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(difluoromethyl)nicotinate typically involves the difluoromethylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with difluoromethylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(difluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)nicotinate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes or activate receptors involved in inflammatory or metabolic processes .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(difluoromethyl)nicotinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 5-(difluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)6-2-5(7(9)10)3-11-4-6/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOYOPSPQLOZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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